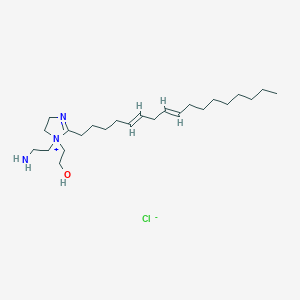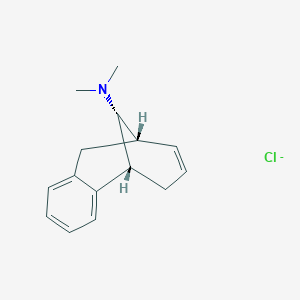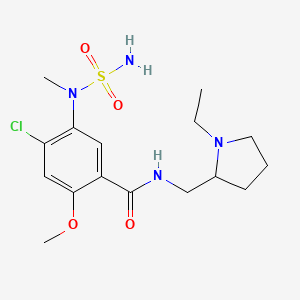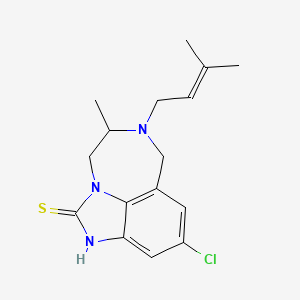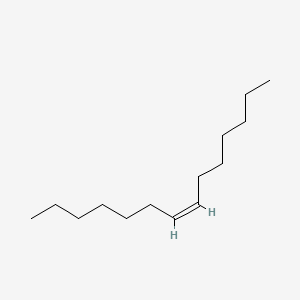
cis-7-Tetradecene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-7-Tetradecene: is an organic compound with the molecular formula C14H28 . It is a type of long-chain hydrocarbon with a double bond located at the seventh carbon atom in the cis configuration. This compound is part of the alkene family and is known for its applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-7-Tetradecene typically involves the use of alkenes and alkanes as starting materials. One common method is the hydrogenation of 1-tetradecene under specific conditions to achieve the desired cis configuration . The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas at elevated temperatures and pressures.
Industrial Production Methods: In industrial settings, this compound is produced through catalytic hydrogenation processes. These processes are optimized for large-scale production, ensuring high yields and purity of the compound. The use of advanced catalytic systems and controlled reaction environments is crucial for achieving the desired product specifications .
Análisis De Reacciones Químicas
Types of Reactions: cis-7-Tetradecene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: This reaction involves the addition of hydrogen to the compound, typically resulting in the formation of alkanes.
Substitution: This reaction involves the replacement of one functional group with another, often using halogens or other reactive species.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4) under mild conditions.
Reduction: Common reagents include hydrogen gas (H2) and catalysts such as palladium on carbon (Pd/C) or platinum (Pt).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride, AlCl3).
Major Products Formed:
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated alkenes.
Aplicaciones Científicas De Investigación
cis-7-Tetradecene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It is studied for its role in biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of lubricants, surfactants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of cis-7-Tetradecene involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, influencing various biochemical processes. The double bond in the cis configuration plays a crucial role in its reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
trans-7-Tetradecene: Similar structure but with the double bond in the trans configuration.
1-Tetradecene: Double bond located at the first carbon atom.
cis-9-Tetradecene: Double bond located at the ninth carbon atom in the cis configuration.
Uniqueness: cis-7-Tetradecene is unique due to its specific double bond position and configuration, which influence its chemical reactivity and interactions. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Número CAS |
41446-60-0 |
|---|---|
Fórmula molecular |
C14H28 |
Peso molecular |
196.37 g/mol |
Nombre IUPAC |
(Z)-tetradec-7-ene |
InChI |
InChI=1S/C14H28/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h13-14H,3-12H2,1-2H3/b14-13- |
Clave InChI |
UBDIXSAEHLOROW-YPKPFQOOSA-N |
SMILES isomérico |
CCCCCC/C=C\CCCCCC |
SMILES canónico |
CCCCCCC=CCCCCCC |
Descripción física |
Clear colorless liquid; [Sigma-Aldrich MSDS] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-but-2-enedioic acid;8-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12712550.png)

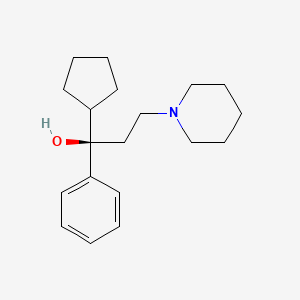
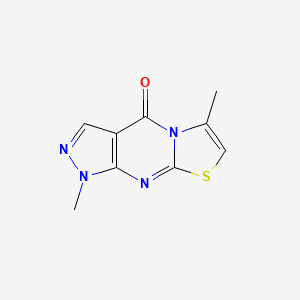
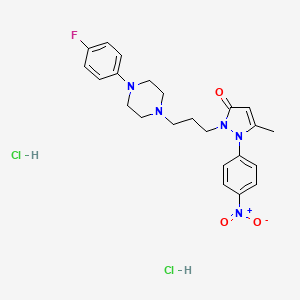

![2-ethyl-5-(5-fluoro-1H-indol-3-yl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12712581.png)

